Product packaging for 1-(Propan-2-yl)cyclopentan-1-ol(Cat. No.:CAS No. 1462-05-1)

1-(Propan-2-yl)cyclopentan-1-ol

Cat. No.: B1267733
CAS No.: 1462-05-1
M. Wt: 128.21 g/mol
InChI Key: PVHCTQIRJHNLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Cyclopentanol (B49286) Chemistry

Cyclopentanol and its derivatives are fundamental five-membered ring structures that serve as important building blocks in organic synthesis. scribd.comorganic-chemistry.org The parent compound, cyclopentanol, is a colorless liquid that can undergo typical alcohol reactions such as oxidation to cyclopentanone (B42830) and dehydration to cyclopentene. scribd.com The introduction of substituents onto the cyclopentane (B165970) ring, as in the case of 1-(Propan-2-yl)cyclopentan-1-ol, significantly influences the molecule's steric and electronic properties, and consequently its reactivity.

This compound, also known as 1-isopropylcyclopentanol, is a tertiary alcohol. dss.go.th This classification is crucial as tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols. For instance, they are resistant to oxidation under standard conditions that would readily convert primary and secondary alcohols to aldehydes and ketones, respectively. The synthesis of such tertiary alcohols is a common objective in organic chemistry, often achieved through the versatile Grignard reaction. organic-chemistry.org

The primary synthetic route to this compound involves the nucleophilic addition of an isopropyl Grignard reagent, such as isopropylmagnesium bromide, to cyclopentanone. scribd.com This reaction exemplifies a key transformation in organic synthesis, allowing for the construction of carbon-carbon bonds and the creation of more complex molecular architectures from simpler precursors. The steric hindrance provided by the isopropyl group at the carbinol carbon (the carbon bearing the hydroxyl group) is a defining feature of this molecule, influencing its potential for further reactions.

Significance and Scope of Academic Research on the Chemical Compound

While the synthesis of this compound is a classic example of the Grignard reaction, dedicated academic research focusing solely on this specific compound is limited. Much of the available information comes from broader studies on synthetic methodologies or the properties of classes of compounds.

One of the earliest mentions of the synthesis of 1-isopropylcyclopentanol appeared in a 1963 paper in The Journal of Organic Chemistry. dss.go.th In this study, the compound was prepared via the Grignard reaction of 1,4-dibromobutane (B41627) and ethyl isobutyrate, yielding the product in a 50% yield. dss.go.th The researchers reported a boiling point of 62-63°C at 11 mm Hg and a refractive index (n26D) of 1.4545. dss.go.th

More recent research touches upon this compound in the context of broader synthetic goals. For example, a patent for a novel sulfonium (B1226848) salt mentions the use of 1-isopropylcyclopentanol as an intermediate, which was synthesized from 1-methylcyclopentanol. epo.org This suggests its utility as a building block in the creation of more complex molecules for materials science applications.

The reactivity of tertiary alcohols, in general, is a subject of ongoing study. For instance, the dehydration of tertiary alcohols to form alkenes is a common acid-catalyzed elimination reaction. While specific studies on the dehydration of this compound are not prevalent, the principles of such reactions are well-established. Due to the presence of adjacent hydrogens on both the cyclopentyl ring and the isopropyl group, a mixture of alkene products could potentially be formed.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1462-05-1 dss.go.th
Molecular Formula C8H16O dss.go.th
Molecular Weight 128.21 g/mol dss.go.th
Boiling Point 62-63 °C at 11 mmHg dss.go.th
Refractive Index (n26D) 1.4545 dss.go.th

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1267733 1-(Propan-2-yl)cyclopentan-1-ol CAS No. 1462-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCTQIRJHNLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288136
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-05-1
Record name NSC54359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Propan 2 Yl Cyclopentan 1 Ol

Strategies for the Construction of the Cyclopentanol (B49286) Core Structure

The formation of the cyclopentanol framework is a critical step in the synthesis of 1-(propan-2-yl)cyclopentan-1-ol. Several synthetic strategies can be employed to construct this five-membered ring system.

Cyclization Reactions for Five-Membered Ring Formation

Intramolecular cyclization reactions are a powerful tool for the formation of cyclic structures, including cyclopentanols. These reactions often involve the formation of a carbon-carbon bond within a linear precursor to close the ring. For instance, radical-mediated cyclizations of appropriately substituted open-chain compounds can lead to the formation of cyclopentane (B165970) rings. While specific examples leading directly to this compound are not extensively documented in readily available literature, the general principle involves the generation of a radical at a specific position in a molecule, which then attacks an internal double bond to form the five-membered ring.

Grignard Reagent Approaches for Cyclopentanol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, particularly for the formation of alcohols. The synthesis of this compound is most directly achieved through the reaction of a Grignard reagent with a suitable ketone. mnstate.edu Specifically, the addition of isopropylmagnesium bromide to cyclopentanone (B42830) results in the formation of the desired tertiary alcohol. gauthmath.com This reaction is highly efficient and proceeds via the nucleophilic attack of the carbanionic isopropyl group of the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. mnstate.edu Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the final product.

The general reaction is as follows:

Reactants: Cyclopentanone, Isopropylmagnesium bromide

Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

Product: this compound

To ensure the success of the Grignard reaction, anhydrous conditions are crucial, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orgadichemistry.com

Starting MaterialReagentProductKey Considerations
CyclopentanoneIsopropylmagnesium bromideThis compoundRequires anhydrous conditions to prevent quenching of the Grignard reagent. libretexts.org

Catalytic Cycloaddition Reactions in Cyclopentanol Derivatives

Catalytic cycloaddition reactions offer an efficient and atom-economical approach to the synthesis of cyclic compounds. researchgate.net For the construction of cyclopentanol derivatives, [3+2] cycloaddition reactions are particularly relevant. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. While specific applications of this method for the direct synthesis of this compound are not widely reported, the general strategy holds promise. For example, asymmetric [3+2] cycloadditions of allenes with enones, catalyzed by nucleophiles, have been developed for the synthesis of functionalized cyclopentenes, which can be further transformed into cyclopentanols.

Reductive Transformations in Cyclopentanol Synthesis

Reductive transformations of cyclic ketones are a common method for the synthesis of alcohols. chadsprep.compearson.com The reduction of a ketone to an alcohol can be achieved using various reducing agents. pearson.com For the synthesis of a tertiary alcohol like this compound, a simple reduction of a ketone precursor is not sufficient. However, reductive transformations can be part of a multi-step synthesis. For instance, a cyclopentanone derivative could be subjected to a reductive process in the presence of an appropriate nucleophile.

A related approach is reductive amination, which converts a carbonyl group to an amine. While this does not directly yield an alcohol, it highlights the reactivity of the carbonyl group in cyclopentanone, which can be exploited for various transformations.

Synthesis from Renewable Feedstocks and Precursors (e.g., Furfural)

In the quest for sustainable chemical processes, the use of renewable feedstocks is of paramount importance. Furfural, a platform chemical derived from lignocellulosic biomass, can be converted into cyclopentanone and cyclopentanol. utwente.nlresearchgate.net The process typically involves the hydrogenation and rearrangement of furfural in the presence of a suitable catalyst. utwente.nl This route provides a green alternative to petroleum-based methods for producing the cyclopentanone precursor.

The conversion of furfural to cyclopentanone can be achieved with high yields using various catalytic systems. For instance, a NiCu@MOF-5 catalyst has been shown to be effective for this transformation. nih.gov Once cyclopentanone is obtained, it can be readily converted to this compound via the Grignard reaction as described in section 2.1.2.

Renewable FeedstockIntermediateCatalyst/Reaction Conditions (for intermediate synthesis)Final ProductSubsequent Reaction
FurfuralCyclopentanoneNi-Cu bimetallic catalysts on MOF support nih.govThis compoundGrignard reaction with isopropylmagnesium bromide
FurfuralCyclopentanolCobalt catalysts in a one-step conversion pearson.comThis compoundFurther functionalization required

Methodologies for the Introduction of the Propan-2-yl (Isopropyl) Moiety

The introduction of the isopropyl group onto the cyclopentane ring is the final key step in the synthesis of this compound. The most direct and widely used method for this transformation is the Grignard reaction.

As detailed in section 2.1.2, the reaction of cyclopentanone with isopropylmagnesium bromide provides a straightforward route to the target molecule. gauthmath.com The isopropyl group, acting as a nucleophile in the Grignard reagent, attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a new carbon-carbon bond and the desired tertiary alcohol upon workup. mnstate.edu

Alternative methods for introducing an isopropyl group exist in organic synthesis, such as the use of organolithium reagents or other organometallic compounds. However, for the specific transformation of cyclopentanone to this compound, the Grignard reaction remains the most practical and well-established approach.

Alkylation Strategies for Isopropyl Group Integration

The primary and most direct method for synthesizing this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the treatment of cyclopentanone with an isopropyl Grignard reagent, such as isopropylmagnesium bromide. gauthmath.comstudy.comgauthmath.com The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product. study.comyoutube.com

Alternative organometallic reagents, such as isopropyllithium, can also be employed in a similar fashion to achieve the same transformation. These reagents are highly reactive nucleophiles that readily add to ketones.

Direct α-alkylation of cyclopentanone enolates with secondary alkyl halides like isopropyl bromide is generally not a favored approach. This is due to the low electrophilicity of secondary halides and the high propensity for competing elimination (E2) reactions under the strong basic conditions required for enolate formation, leading to the formation of propene and unreacted enolate. nih.gov

Table 1: Comparison of Alkylation Strategies for Cyclopentanone

Method Reagent Key Intermediate Advantages Challenges
Grignard Reaction Isopropylmagnesium Bromide Magnesium Alkoxide High yield, direct C-C bond formation. gauthmath.comlibretexts.org Requires anhydrous conditions. libretexts.org
Organolithium Addition Isopropyllithium Lithium Alkoxide High reactivity. Requires anhydrous conditions; highly basic.
Enolate Alkylation Isopropyl Bromide + Base Cyclopentanone Enolate Utilizes common reagents. Prone to competing elimination reactions; low yield. nih.gov

Reductive Amination Analogs for Isopropyl Group Introduction

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. organicchemistrytutor.comwikipedia.org While this reaction does not directly produce the target alcohol, this compound, its principles can be considered for introducing the isopropyl group onto a cyclopentyl scaffold, which could then potentially be converted to the desired alcohol in subsequent steps.

The core of reductive amination involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without reducing the initial carbonyl compound. masterorganicchemistry.com

To introduce an isopropyl group using this methodology, one could react a primary amine with acetone, which serves as the source of the branched alkyl group. masterorganicchemistry.com Alternatively, cyclopentanone could be reacted with isopropylamine. organicchemistrytutor.com This would yield N-isopropylcyclopentylamine, not the target alcohol. The conversion of this amine to the tertiary alcohol would require additional, often non-trivial, synthetic steps, making this an indirect and less efficient conceptual route compared to direct alkylation.

Stereoselective Synthesis of this compound and its Stereoisomers

While this compound itself is an achiral molecule, the synthesis of substituted cyclopentanol derivatives often requires precise control over stereochemistry. The principles of stereoselective synthesis are crucial for creating specific enantiomers or diastereomers of related, more complex structures.

Enantioselective Catalysis in the Synthesis of Cyclopentanol Derivatives

Enantioselective catalysis enables the synthesis of specific enantiomers of chiral molecules. For cyclopentanol derivatives, this is often achieved by creating a chiral all-carbon quaternary center at the C1 position.

Palladium-catalyzed enantioselective decarboxylative allylic alkylation is a state-of-the-art method for this purpose. acs.orgnih.gov This reaction has been successfully applied to cyclopentanone substrates, which have historically been challenging compared to their six-membered ring counterparts. acs.orgnih.gov The use of chiral phosphinooxazoline (PHOX) ligands, particularly electronically modified versions like (S)-(p-CF₃)₃-t-BuPHOX, has been instrumental in achieving high yields and excellent enantiomeric excess (ee), with values up to 94% ee reported for the formation of α-quaternary cyclopentanones. nih.gov

Organocatalysis provides another powerful avenue. Chiral secondary amine catalysts, such as O-TMS-protected diphenylprolinol, can catalyze cascade double Michael addition reactions to generate polysubstituted cyclopentanones. acs.org This process can form four contiguous stereocenters in a single step with outstanding enantioselectivity. acs.org

Table 2: Enantioselective Catalytic Methods for Cyclopentanone Derivatives

Method Catalyst/Ligand System Product Type Reported Enantiomeric Excess (ee)
Pd-Catalyzed Decarboxylative Allylic Alkylation Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOX α-Quaternary Cyclopentanones Up to 94% nih.gov
Organocatalytic Double Michael Addition O-TMS-diphenylprolinol Polysubstituted Cyclopentanones Excellent (specific values vary with substrate) acs.org

Diastereoselective Approaches for Substituted Cyclopentanols

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For substituted cyclopentanols, several robust methods exist.

Palladium-catalyzed formal [3+2] cycloadditions between vinyl cyclopropanes and prochiral Michael acceptors represent a powerful strategy. nih.gov This method can construct the cyclopentane ring while simultaneously setting three stereogenic centers with high enantio- and diastereoselectivity. nih.gov Similarly, rhodium-catalyzed domino sequences involving vinyldiazoacetates can generate cyclopentanes with four new stereocenters with very high levels of stereocontrol (>97:3 dr). nih.gov

Another effective approach involves the functionalization of existing cyclopentenone rings. An aza-Michael reaction using aniline nucleophiles can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding between a tertiary alcohol on the ring and the incoming nucleophile, directing its approach. thieme-connect.deucd.ie

Chemoenzymatic Resolution Techniques for Enantiopure Intermediates

Chemoenzymatic dynamic kinetic resolution (DKR) is a highly efficient technique for obtaining enantiomerically pure compounds, particularly alcohols and amines, which can serve as key intermediates. nih.gov DKR combines the high stereoselectivity of an enzyme for a kinetic resolution with an in-situ racemization of the unreacted substrate, which is typically catalyzed by a metal complex. acs.orgnih.gov This allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. acs.org

A typical DKR system for a secondary alcohol involves a lipase, such as Novozyme-435 (an immobilized form of Candida antarctica lipase B), to perform a stereoselective acylation, and a transition metal catalyst, such as a ruthenium or palladium complex, to racemize the slower-reacting alcohol enantiomer. nih.gov This powerful strategy can be applied to resolve racemic cyclopentanol intermediates, providing access to enantiopure building blocks for further synthesis.

Control of Stereochemistry in Ring-Forming Reactions

The inherent stereochemistry of the cyclopentane ring influences the outcome of synthetic reactions. Unlike the planar cyclopropane or the relatively strain-free chair conformation of cyclohexane, cyclopentane adopts a puckered, non-planar "envelope" conformation to relieve torsional strain from eclipsing hydrogen atoms. libretexts.orgpharmacy180.com In substituted cyclopentanes, substituents prefer to occupy equatorial-like positions to minimize steric interactions. youtube.com

This conformational preference is a key factor in stereochemical control during ring formation. For instance, in intramolecular cyclizations like the carbonyl ene reaction, the transition state geometry is adopted to minimize destabilizing steric interactions (A¹,³-strain), which dictates the stereochemical outcome of the newly formed stereocenters. nih.gov Similarly, in cycloaddition reactions, the facial selectivity of the approach of the reacting partners is governed by the steric and electronic properties of the existing substituents on the precursors, enabling predictable control over the final product's stereochemistry. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis offers efficient and selective pathways for the synthesis of complex molecules like this compound. The primary route to this tertiary alcohol involves the addition of an isopropyl nucleophile to a cyclopentanone electrophile. Catalytic systems can enhance the efficiency, selectivity, and scope of this transformation.

Transition metals are widely employed to catalyze the formation of carbon-carbon bonds. In the context of synthesizing this compound, their primary role is to facilitate the addition of organometallic reagents to cyclopentanone or to mediate coupling reactions that form the key C-C bond.

Ruthenium: Ruthenium complexes are effective catalysts for various transformations, including transfer hydrogenation and C-C bond-forming reactions. researchgate.net For instance, ruthenium(0)-catalyzed C-C bond forming transfer hydrogenation can convert secondary alcohols to tertiary alcohols. researchgate.net While direct synthesis of this compound via this method is not prominently documented, the principle involves coupling an alcohol with a π-unsaturated reactant. Ruthenium catalysts are also used for the amination of alcohols and the oxidation of alcohols to ketones, which could be a key step in a multi-step synthesis. nih.govacs.orgnih.gov

Nickel: Nickel catalysts are versatile for C-C bond formation. Raney Nickel, a spongy form of nickel, is a well-known heterogeneous catalyst for hydrogenation and desulfurization. acs.orgwikipedia.orgmasterorganicchemistry.com It can be used to reduce precursors like 1-isopropenylcyclopentan-1-ol to the target saturated tertiary alcohol. Homogeneous nickel complexes can catalyze reactions like the carbonylation of cyclopropanols to form cyclopentenones and the selective synthesis of cyclic alcohols from cycloalkanes. organic-chemistry.orgnih.gov

Cobalt: Cobalt catalysis has emerged as a sustainable option for organic transformations. researchgate.net Cobalt complexes can catalyze the reductive hydroformylation of alkenes to produce alcohols and the acetylation of alcohols. chemrxiv.orgnih.govorganic-chemistry.org These reactions highlight cobalt's utility in manipulating alcohol functionalities, which are central to the synthesis of the target compound.

Samarium: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis. It is particularly effective in promoting Barbier-type reactions, where a ketone (cyclopentanone), an alkyl halide (isopropyl iodide), and the samarium reagent are mixed in a single pot to generate the corresponding tertiary alcohol. This method is known for its high functional group tolerance.

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. youtube.com While typically used for forming C-C bonds between sp² centers, palladium catalysts can also be used in reactions involving tertiary alcohols, such as their cross-coupling with aroyl chlorides to form esters or in the synthesis of epoxides from tertiary allyl alcohols. researchgate.netacs.org

Manganese: As an earth-abundant and low-toxicity metal, manganese has gained attention in catalysis. Manganese complexes have been shown to catalyze the synthesis of cycloalkanes from diols and secondary alcohols, demonstrating their utility in forming cyclic structures. acs.org They are also used in radical cyclization reactions of cyclopropanols to produce multi-functionalized 1-pyrrolines and in the synthesis of acyl cyclopentenes. nih.govresearchgate.net Manganese-catalyzed cyclopropanation of allylic alcohols has also been reported. nih.gov

Table 1: Overview of Transition Metal Catalysts in Tertiary Alcohol Synthesis

Metal Catalyst Typical Reaction Type Relevance to this compound Synthesis
Ruthenium Transfer Hydrogenation, Oxidation Potential for precursor synthesis (cyclopentanone) or conversion of secondary alcohols. researchgate.netnih.gov
Nickel Hydrogenation, Cross-Coupling Reduction of unsaturated precursors; Ni-catalyzed addition of organometallics to cyclopentanone. acs.orgorganic-chemistry.org
Cobalt Reductive Hydroformylation, Acetylation Functional group manipulation and synthesis of alcohol precursors. chemrxiv.orgorganic-chemistry.org
Samarium Barbier-type Reactions Direct one-pot synthesis from cyclopentanone and an isopropyl halide.
Palladium Cross-Coupling, Carboetherification Less direct, but useful for functionalizing related tertiary alcohol structures. researchgate.netacs.org
Manganese C-C Coupling, Radical Reactions Synthesis of cyclic structures and potential for novel additions to ketones. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, an organocatalytic approach would typically involve the enantioselective addition of a nucleophile to cyclopentanone. For example, proline and its derivatives have been successfully used to catalyze the aldol reaction between ketones and aldehydes. While the direct addition of an isopropyl group is challenging, organocatalysts could be employed in related transformations, such as the synthesis of chiral precursors that are later converted to the target alcohol. mdpi.com

Heterogeneous catalysts offer significant advantages in terms of ease of separation and recyclability.

Raney Nickel: As mentioned, Raney Nickel is primarily used for hydrogenation. byjus.com A viable synthetic route to this compound could involve the Grignard addition of vinylmagnesium bromide to cyclopentanone to form 1-vinylcyclopentan-1-ol, followed by a two-step sequence of hydroboration-oxidation to yield 2-(1-hydroxycyclopentyl)ethan-1-ol, which is then oxidized to the corresponding ketone and reacted with a methyl Grignard reagent. A more direct precursor would be 1-isopropenylcyclopentan-1-ol, which upon hydrogenation over Raney Nickel would yield the desired product. Raney Nickel is effective in reducing various multiple bonds, including alkenes and carbonyls. wikipedia.org

Platinum-Group Metals: Catalysts such as platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C) are highly efficient for the hydrogenation of carbon-carbon double and triple bonds. masterorganicchemistry.com Similar to Raney Nickel, these catalysts would be instrumental in a strategy that involves the reduction of an unsaturated precursor, such as 1-isopropenylcyclopentan-1-ol or 1-(prop-1-en-2-yl)cyclopent-2-en-1-ol, to afford this compound.

Functional Group Interconversions Leading to the Chemical Compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. fiveable.mesolubilityofthings.comimperial.ac.uk The most direct and common FGI for the synthesis of this compound is the transformation of a ketone into a tertiary alcohol. fiveable.me

This is typically achieved via the addition of an organometallic nucleophile to the carbonyl carbon of cyclopentanone. The Grignard reaction is the classic example:

Reaction of Cyclopentanone with Isopropylmagnesium Bromide: Cyclopentanone reacts with the isopropyl Grignard reagent (isopropylmagnesium bromide) in an anhydrous ether solvent. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield this compound. quora.com

Another FGI approach involves the reaction of an ester with an excess of an organometallic reagent.

Reaction of a Cyclopentanecarboxylate Ester with Methyllithium or Methylmagnesium Bromide: A methyl or ethyl ester of cyclopentanecarboxylic acid can be treated with at least two equivalents of a methyl organometallic reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form isopropyl cyclopentyl ketone. A second equivalent of the organometallic reagent then adds to this newly formed ketone to give the tertiary alcohol after workup.

Multi-Step Synthesis Strategies and Retrosynthetic Analysis for this compound

Complex molecules often require a multi-step synthesis approach, which is best designed using retrosynthetic analysis. vapourtec.comamazonaws.comyoutube.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. nih.gov

Retrosynthetic Analysis:

The retrosynthetic analysis for this compound identifies the key bond formations. The most logical disconnection is the C-C bond between the cyclopentyl ring and the isopropyl group. This is a C-C disconnection.

Disconnecting the C-C Bond: This disconnection leads to two synthons: a cyclopentanone electrophile and an isopropyl anion nucleophile. The corresponding synthetic equivalents are cyclopentanone and an isopropyl organometallic reagent, such as isopropylmagnesium bromide or isopropyllithium.

This analysis points to the Grignard reaction as the most direct and efficient synthetic route.

Forward Synthesis Strategy:

Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed starting from a simple precursor like bromocyclopentane. pearson.compearson.com

Step 1: Preparation of Cyclopentanol: Bromocyclopentane can be converted to cyclopentanol via a nucleophilic substitution reaction (Sₙ2) using a hydroxide source like sodium hydroxide. pearson.compearson.com

Step 2: Oxidation to Cyclopentanone: The secondary alcohol, cyclopentanol, is then oxidized to cyclopentanone. This can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation. pearson.com

Step 3: Grignard Addition: Finally, cyclopentanone is treated with isopropylmagnesium bromide in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous acidic workup (e.g., with NH₄Cl or dilute HCl) to produce the target molecule, this compound. quora.com

This three-step sequence represents a reliable and commonly used laboratory-scale synthesis of the target tertiary alcohol.

Chemical Reactivity and Transformations of 1 Propan 2 Yl Cyclopentan 1 Ol

Transformations Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring is significantly more stable than three-membered rings like cyclopropanes or epoxides. These smaller rings possess considerable angle strain (approximately 27 kcal/mol for cyclopropane), which provides a strong thermodynamic driving force for ring-opening reactions. arxiv.org For instance, cyclopropanes can undergo ring-opening upon reaction with electrophiles. rsc.org

In contrast, the cyclopentane ring has much lower ring strain (approximately 6 kcal/mol). As a result, 1-(propan-2-yl)cyclopentan-1-ol does not readily undergo ring-opening reactions under normal laboratory conditions. Such transformations would require extreme conditions, such as high-temperature pyrolysis, which lead to non-selective decomposition rather than controlled chemical transformation. arxiv.org The stability of the five-membered ring prevents it from participating in the types of ring-opening pathways characteristic of its more strained counterparts.

Ring Expansion or Contraction Reactions

Ring expansion and contraction reactions are significant transformations in organic chemistry that allow for the modification of cyclic frameworks. wikipedia.org In the context of this compound, these reactions typically proceed through carbocation intermediates, leading to the formation of larger or smaller ring systems.

One notable ring expansion reaction is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the conversion of a 1-aminomethylcycloalkanol to a ring-expanded cycloalkanone upon treatment with nitrous acid. numberanalytics.comnumberanalytics.com While this compound itself does not have the requisite aminomethyl group, a synthetic derivative, 1-(aminomethyl)-1-isopropylcyclopentanol, could undergo this rearrangement to yield a cyclohexanone (B45756) derivative. The mechanism involves the diazotization of the amino group, followed by a 1,2-alkyl shift and loss of nitrogen gas to form the expanded ring. slideshare.net The driving force for this rearrangement is the formation of a more stable, larger ring system. wikipedia.org

Cationic rearrangements can also lead to ring contraction. researchgate.net Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as a water molecule, forming a tertiary carbocation. A subsequent 1,2-alkyl shift from the cyclopentane ring to the exocyclic carbocationic center would result in the formation of a more stable carbocation and a contracted ring system. researchgate.net This type of rearrangement is often driven by the relief of ring strain and the formation of a more substituted, and thus more stable, carbocation.

Selective Functionalization of the Cyclopentane Core

Selective functionalization of the cyclopentane ring in this compound, while leaving the hydroxyl and isopropyl groups intact, presents a synthetic challenge. However, strategies involving remote functionalization can be envisioned. For instance, radical-mediated C-H functionalization could potentially introduce new functional groups at various positions on the cyclopentane ring. These reactions often utilize photocatalysis or other radical initiation methods to generate reactive intermediates that can abstract a hydrogen atom from the alkane backbone. researchgate.net The regioselectivity of such reactions would be influenced by the relative stability of the resulting carbon-centered radicals.

Another approach could involve the conversion of the alcohol to a group that directs functionalization. For example, conversion to a tosylate could be followed by an elimination reaction to introduce a double bond in the cyclopentane ring. Subsequent functionalization of this alkene, such as through epoxidation or dihydroxylation, would allow for the introduction of new functionalities onto the cyclopentane core.

Reactions of the Propan-2-yl (Isopropyl) Group

The isopropyl group of this compound is generally less reactive than the hydroxyl group or the cyclopentane ring. However, under specific conditions, it can undergo functionalization.

Selective Functionalization of Alkyl Substituents

Selective functionalization of the isopropyl group in the presence of the rest of the molecule is challenging due to the similar reactivity of C-H bonds. However, certain modern synthetic methods offer potential solutions. For example, regioconvergent cross-coupling reactions have been developed to achieve terminal-selective functionalization of alkyl chains. nih.gov These methods often involve the in-situ generation of an organometallic species from a mixture of secondary alkyl halides, followed by a palladium-catalyzed cross-coupling that favors the formation of the linear product. nih.gov While not directly applicable to the non-halogenated isopropyl group, this principle highlights the potential for developing catalytic systems that can selectively target specific positions on an alkyl substituent.

Photocatalytic methods for the deoxygenative alkylation of alcohols have also been reported, which could be adapted for functionalization. nih.gov These methods involve the conversion of the alcohol to a reactive intermediate that can then generate an alkyl radical upon exposure to visible light. nih.gov In the case of this compound, this could potentially lead to the formation of an isopropyl radical, which could then be trapped by a suitable coupling partner.

Rearrangement Reactions and Mechanistic Investigations

Rearrangement reactions are a hallmark of carbocation chemistry, and this compound provides a suitable substrate for studying such transformations.

Cationic Rearrangements

The treatment of this compound with acid can initiate a variety of cationic rearrangements. The initial step is the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation on the cyclopentane ring. youtube.com This carbocation can then undergo several transformations to achieve greater stability. libretexts.org

One possibility is a 1,2-hydride shift from an adjacent carbon on the cyclopentane ring, leading to a different tertiary carbocation. youtube.com Alternatively, a 1,2-alkyl shift, involving the migration of one of the methyl groups from the isopropyl substituent, could occur. youtube.com The relative likelihood of these shifts depends on the specific reaction conditions and the relative stability of the resulting carbocation intermediates.

Ring expansion, as discussed previously, is another potential outcome of these cationic rearrangements. The driving force is often the relief of ring strain, for example, the expansion of a five-membered ring to a less strained six-membered ring. libretexts.orgyoutube.comyoutube.com

1,2-Shift Mechanisms

The 1,2-shift is a fundamental mechanistic step in many carbocation rearrangements. wikipedia.org It involves the intramolecular migration of a substituent (a hydrogen atom, alkyl group, or aryl group) from one atom to an adjacent atom. wikipedia.org In the context of the carbocation generated from this compound, both 1,2-hydride and 1,2-alkyl shifts are plausible.

A 1,2-hydride shift would involve the migration of a hydrogen atom from a carbon adjacent to the carbocation center. This process occurs if it leads to a more stable carbocation, for instance, the conversion of a secondary carbocation to a tertiary one. libretexts.orgyoutube.com

A 1,2-methyl shift (a type of 1,2-alkyl shift) would involve the migration of a methyl group from the isopropyl substituent to the carbocationic center on the cyclopentane ring. libretexts.orgyoutube.com This would result in the formation of a new carbocation where the positive charge is located on the isopropyl group. The driving force for such a shift is the formation of a more stable carbocation. youtube.com

The study of these 1,2-shift mechanisms often involves isotopic labeling experiments and computational studies to determine the migratory aptitudes of different groups and the energy barriers associated with the rearrangements. The outcome of these rearrangements is highly dependent on the stability of the carbocation intermediates and transition states. wikipedia.org

Advanced Chemical Transformations and Derivatizations of this compound

The chemical behavior of this compound, a tertiary alcohol, is dictated by the hydroxyl (-OH) group and the steric hindrance imposed by the bulky isopropyl and cyclopentyl groups attached to the tertiary carbon. These structural features influence its reactivity in various chemical transformations, making some standard alcohol reactions challenging while enabling others, such as rearrangements. This section explores key advanced chemical transformations and derivatizations of this compound.

Acid-catalyzed dehydration is a principal reaction of tertiary alcohols, leading to the formation of alkenes. When this compound is treated with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated, it undergoes elimination of a water molecule.

The generally accepted mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. For this compound, two primary alkene products are possible, with the more substituted alkene being the major product according to Zaitsev's rule.

Table 1: Products of Acid-Catalyzed Dehydration of this compound

ReactantReagents and ConditionsMajor ProductMinor Product
This compoundConcentrated H₂SO₄ or H₃PO₄, heat1-Isopropylcyclopent-1-eneIsopropylidenecyclopentane

Detailed Research Findings: While specific yields for the dehydration of this compound are not readily available in comprehensive literature, studies on similar tertiary alcohols indicate that the formation of the endocyclic alkene (1-isopropylcyclopent-1-ene) is generally favored over the exocyclic isomer (isopropylidenecyclopentane). The exact ratio of products can be influenced by the specific acid catalyst and reaction temperature used.

Tertiary alcohols, such as this compound, are resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. numberanalytics.comchemistrysteps.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group. numberanalytics.com

Table 2: Reactivity of this compound with Common Oxidizing Agents

Oxidizing AgentExpected Outcome
Potassium dichromate (K₂Cr₂O₇) in acidic solutionNo reaction
Pyridinium chlorochromate (PCC)No reaction chemistrysteps.comlibretexts.org
Jones reagent (CrO₃ in H₂SO₄/acetone)No reaction under mild conditions

Detailed Research Findings: Attempted oxidation of tertiary alcohols with strong oxidizing agents under harsh conditions (e.g., high temperatures) does not yield a ketone but can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller acidic and ketonic fragments. Specific studies detailing the products of forced oxidation of this compound are not prevalent, but the general principle of its resistance to oxidation is a cornerstone of alcohol chemistry. numberanalytics.com

The esterification of tertiary alcohols like this compound is notoriously difficult via the direct Fischer esterification method (reaction with a carboxylic acid in the presence of an acid catalyst). The significant steric hindrance around the tertiary hydroxyl group impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, the acidic conditions and heat required for Fischer esterification can promote the competing dehydration reaction.

A more effective method for esterifying tertiary alcohols involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the liberated HCl or carboxylic acid.

Table 3: Esterification Approaches for this compound

Esterification MethodReagentsGeneral ProductRemarks
Fischer EsterificationCarboxylic acid (R-COOH), H⁺ catalystLow to no yield of esterDehydration is a major side reaction.
Acyl Chloride MethodAcyl chloride (R-COCl), PyridineEster (R-COO-C(CH₃)₂C₅H₉)Generally proceeds at room temperature and is irreversible. chemguide.co.uklibretexts.org
Acid Anhydride (B1165640) MethodAcid anhydride ((R-CO)₂O), PyridineEster (R-COO-C(CH₃)₂C₅H₉)More reactive than carboxylic acids but less so than acyl chlorides.

Detailed Research Findings: While specific kinetic data for the esterification of this compound is not widely published, the principles of steric hindrance in esterification are well-established. The use of acyl chlorides is the preferred laboratory method for preparing esters of sterically hindered tertiary alcohols.

Under strongly acidic conditions, the tertiary carbocation intermediate formed during the dehydration of this compound can undergo a Wagner-Meerwein rearrangement. This type of rearrangement involves a 1,2-shift of an alkyl or hydride group to form a more stable carbocation, if possible. In the case of the 1-isopropylcyclopentyl cation, a ring-expansion rearrangement is a plausible pathway, which could lead to substituted cyclohexene (B86901) derivatives.

Table 4: Potential Wagner-Meerwein Rearrangement Products

Starting MaterialConditionsIntermediate CarbocationPotential Rearranged Products
This compoundStrong acid (e.g., H₂SO₄), heat1-Isopropylcyclopentyl cationSubstituted cyclohexenes

Detailed Research Findings: The Wagner-Meerwein rearrangement is a known phenomenon in the chemistry of cyclic and polycyclic systems. organic-chemistry.orgorganicchemistrytutor.com The propensity for rearrangement depends on the stability of the initial and rearranged carbocations. For the 1-isopropylcyclopentyl cation, rearrangement to a tertiary cyclohexyl cation via ring expansion would be a thermodynamically favorable process. The final product distribution would likely be a complex mixture of isomeric alkenes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propan 2 Yl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(Propan-2-yl)cyclopentan-1-ol, a combination of ¹H NMR, ¹³C NMR, and advanced multidimensional techniques provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The hydroxyl (-OH) proton is of particular interest. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, typically appearing as a broad singlet that can range from δ 0.5 to 5.0 ppm. reddit.com This broadness is a result of chemical exchange and hydrogen bonding. In many cases, this signal can be confirmed by its disappearance upon shaking the sample with a drop of deuterium (B1214612) oxide (D₂O). jove.com

The protons on the cyclopentane (B165970) ring are expected to show complex splitting patterns due to their diastereotopic nature, appearing in the typical aliphatic region. The protons on the isopropyl group will present as a doublet for the two methyl groups and a septet for the methine proton, a characteristic pattern for this functional group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH 0.5 - 5.0 Broad Singlet 1H
Cyclopentane CH₂ 1.5 - 1.9 Multiplet 8H
Isopropyl CH 1.8 - 2.0 Septet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, due to molecular symmetry, six distinct carbon signals are expected.

The most downfield signal corresponds to the quaternary carbon (C1) bonded to the hydroxyl group, as the electronegative oxygen atom deshields it significantly. The carbons of the isopropyl group and the cyclopentane ring will appear at characteristic chemical shifts. Due to the symmetry of the isopropyl group, its two methyl carbons are equivalent and will produce a single signal. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-OH) 75 - 85
C2, C5 (Cyclopentane) 35 - 45
C3, C4 (Cyclopentane) 20 - 30
C1' (Isopropyl CH) 30 - 40

Advanced Heteronuclear and Multidimensional NMR Techniques for Complex Structural Assignment

To definitively assign all proton and carbon signals, especially for the complex multiplets of the cyclopentane ring, advanced NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded carbon and proton atoms. columbia.edu It is invaluable for assigning which proton signal corresponds to which carbon signal. An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). libretexts.orgsdsu.edu This is crucial for establishing the connectivity of the molecular fragments, for instance, by showing a correlation from the isopropyl methine proton to the quaternary C1 of the cyclopentane ring.

Correlation Spectroscopy (COSY): This homonuclear 2D experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would help in tracing the proton-proton connectivities within the cyclopentane ring.

These techniques, used in concert, allow for the complete and unambiguous structural elucidation of this compound. youtube.com

Analysis of Solvent Effects and Chemical Shifts in NMR

The choice of solvent can significantly influence NMR spectra, particularly the chemical shifts of labile protons like the hydroxyl proton. thieme-connect.de In protic solvents, such as methanol-d₄ or D₂O, the hydroxyl proton can exchange with the solvent's deuterium, causing the -OH signal to broaden or disappear entirely. jove.com

In aprotic solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shift and appearance of the -OH proton are highly dependent on hydrogen bonding. reddit.com The extent of hydrogen bonding is influenced by concentration and temperature, which in turn affects the electron density around the proton and thus its chemical shift. thieme-connect.de Aromatic solvents can also induce specific shifts due to their magnetic anisotropy. thieme-connect.de Therefore, reporting the solvent used is critical for the reproducibility and interpretation of NMR data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification and Molecular Structure

The infrared (IR) and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

O-H Stretch: A strong and broad absorption band in the IR spectrum is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness is due to intermolecular hydrogen bonding.

C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons of the cyclopentane and isopropyl groups will appear in the region of 2850-3000 cm⁻¹. docbrown.info

C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected to be observed in the IR spectrum around 1150-1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the alkyl framework usually give strong signals. acs.orgacs.org The combined analysis of both IR and Raman spectra allows for a more complete vibrational assignment and confident identification of the compound.

Table 3: Predicted Major Vibrational Bands for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch IR 3200 - 3600 Strong, Broad
C-H Stretch (sp³) IR, Raman 2850 - 3000 Strong
C-O Stretch IR 1150 - 1200 Strong
CH₂ Bend IR, Raman ~1465 Medium

Conformational Insights Derived from Vibrational Spectra

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, provides valuable information about the conformational landscape of a molecule. While a specific conformational analysis of this compound is not extensively documented in the literature, insights can be drawn from the analysis of its constituent functional groups: the cyclopentanol (B49286) ring and the isopropyl group attached to the tertiary carbon.

The vibrational spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these is the O-H stretching vibration of the tertiary alcohol group. In a condensed phase, this band would appear as a broad absorption in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding. In a dilute, non-polar solvent, a sharper band near 3600 cm⁻¹ corresponding to the free, non-hydrogen-bonded O-H stretch would be observable.

The C-O stretching vibration of a tertiary alcohol typically appears in the range of 1100-1200 cm⁻¹. molport.com This band is often strong and can be used to distinguish it from primary and secondary alcohols, which absorb at lower wavenumbers. molport.com The cyclopentane ring itself has characteristic vibrational modes, including C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and various bending, rocking, and twisting modes at lower frequencies. The isopropyl group would contribute its own characteristic vibrations, including symmetric and asymmetric C-H bending modes.

Conformational flexibility in the cyclopentane ring, which can adopt envelope and twist conformations, would lead to a complex vibrational spectrum. The orientation of the bulky isopropyl group and the hydroxyl group will influence the stability of different conformers, and these subtle energy differences could potentially be probed by variable temperature vibrational spectroscopy.

Table 1: Predicted Prominent Vibrational Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Notes
O-H Stretch (H-bonded)Tertiary Alcohol3200-3600Broad absorption in condensed phase.
O-H Stretch (Free)Tertiary Alcohol~3600Sharp absorption in dilute solution.
sp³ C-H StretchCyclopentyl, Isopropyl2850-3000
C-O StretchTertiary Alcohol1100-1200Strong intensity.
-OH Bend (in-plane)Tertiary Alcohol1350-1480
CH₂ ScissoringCyclopentyl~1450
CH₃ BendingIsopropyl~1370 and ~1465

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, typically generating a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation in the ion source. nist.gov For this compound (molar mass: 128.21 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of 129.1, corresponding to the [C₈H₁₇O]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. The fragmentation of protonated tertiary alcohols is often characterized by two main pathways: dehydration (loss of a water molecule) and alpha-cleavage (cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group). uni.lu

Dehydration: The loss of a water molecule (18 Da) from the protonated molecule is a common fragmentation pathway for alcohols. uni.lu This would result in a fragment ion at m/z 111.1, corresponding to the [C₈H₁₅]⁺ carbocation.

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the cyclopentyl ring or the isopropyl group can occur.

Loss of the isopropyl radical (•CH(CH₃)₂) would lead to a fragment ion.

Loss of the cyclopentyl radical would result in a stable, oxygen-containing cation.

Another likely fragmentation involves the loss of the propan-2-yl group as a neutral species. Further fragmentation of the cyclopentyl ring could also occur. docbrown.info

Table 2: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z
129.1[C₈H₁₅]⁺H₂O111.1
129.1[C₅H₉O]⁺C₃H₈85.1
129.1[C₆H₁₁O]⁺C₂H₆99.1

ESI-MS is an invaluable tool for the real-time monitoring of chemical reactions, allowing for the tracking of reactants, intermediates, products, and byproducts. cam.ac.uk The synthesis of this compound, for example, could be achieved through the Grignard reaction of cyclopentanone (B42830) with isopropylmagnesium bromide.

During such a synthesis, ESI-MS could be used to monitor the reaction progress by observing the disappearance of the protonated cyclopentanone signal and the simultaneous appearance of the [M+H]⁺ signal for this compound at m/z 129.1. chemicalbook.com This real-time analysis enables the determination of reaction kinetics, optimization of reaction conditions (e.g., temperature, addition rate), and identification of the reaction endpoint, thereby improving yield and purity. cam.ac.uk The high sensitivity of ESI-MS also allows for the detection of any potential intermediates or side products, providing a more complete picture of the reaction mechanism.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). cam.ac.uk Were a suitable single crystal to be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentane ring in the solid state. It would also definitively establish the relative stereochemistry if chiral centers were present and, through anomalous dispersion methods, could determine the absolute configuration. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For saturated alcohols such as this compound, which lack extensive chromophores, the utility of UV-Vis spectroscopy is primarily in the far UV region.

The electronic spectrum of this compound is characterized by the absence of significant absorption in the standard 200-800 nm range. This is because the molecule contains only sigma (σ) bonds and non-bonding (n) electrons on the oxygen atom. The principal electronic transitions possible are σ → σ* and n → σ* transitions. These transitions require high energy, and consequently, their absorption maxima typically fall in the vacuum ultraviolet region (below 200 nm).

In a laboratory setting using a standard UV-Vis spectrophotometer, the spectrum of a pure sample of this compound dissolved in a non-absorbing solvent like hexane (B92381) would likely show only baseline noise above 200 nm. The tail of an n → σ* transition, originating from the lone pair of electrons on the hydroxyl group's oxygen atom, might be observable as a weak, rising absorption towards the lower wavelength limit of the instrument (end absorption).

It is important to note that while direct UV-Vis analysis of this compound is not particularly informative for structural elucidation, derivatization techniques can be employed. For instance, conversion of the alcohol to its corresponding nitrite (B80452) ester allows for spectrophotometric analysis in the near-UV region, which can be used to distinguish between primary, secondary, and tertiary alcohols.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A definitive structural confirmation of this compound requires the synergistic integration of data from multiple spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer a complete picture.

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional group. For this compound, the most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding. A strong C-O stretching absorption for a tertiary alcohol would be expected around 1150-1200 cm⁻¹. Additionally, C-H stretching vibrations of the cyclopentyl and isopropyl groups would appear around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the connectivity of the molecule. Key expected signals would include:

A singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

A multiplet for the methine proton (-CH) of the isopropyl group.

Distinct signals for the diastereotopic methyl protons (-CH₃) of the isopropyl group, likely appearing as doublets.

A series of multiplets for the protons of the cyclopentyl ring.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon environments. For the symmetric this compound, the expected signals would correspond to:

The quaternary carbon of the cyclopentyl ring attached to the hydroxyl group.

The methine carbon of the isopropyl group.

The methyl carbons of the isopropyl group.

The methylene (B1212753) carbons of the cyclopentyl ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 128.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation pathways would include the loss of the isopropyl group ([M - 43]⁺) and the loss of a water molecule ([M - 18]⁺), which are characteristic fragmentation patterns for tertiary alcohols.

By combining the information from these spectroscopic methods, the precise structure of this compound can be unequivocally determined. The UV-Vis data confirms the absence of conjugated systems, the IR spectrum identifies the hydroxyl group, the NMR spectra map out the carbon-hydrogen framework, and the mass spectrum confirms the molecular weight and provides further structural clues through its fragmentation pattern.

Table of Spectroscopic Data for the Structural Elucidation of this compound

Spectroscopic TechniqueExpected Key FeaturesInferred Structural Information
UV-Vis Spectroscopy No significant absorption > 200 nmAbsence of chromophores (e.g., C=C, C=O)
Infrared (IR) Spectroscopy Strong, broad O-H stretch (~3200-3600 cm⁻¹)Strong C-O stretch (~1150-1200 cm⁻¹)C-H stretches (~2850-3000 cm⁻¹)Presence of a hydroxyl group (tertiary alcohol)Presence of alkyl groups
¹H NMR Spectroscopy Singlet (-OH)Multiplet (-CH, isopropyl)Doublets (-CH₃, isopropyl)Multiplets (cyclopentyl protons)Confirms the presence and connectivity of the hydroxyl, isopropyl, and cyclopentyl protons
¹³C NMR Spectroscopy Signals for quaternary, methine, methyl, and methylene carbonsConfirms the carbon skeleton of the molecule
Mass Spectrometry (MS) Molecular ion peak (m/z = 128)Fragments at [M - 18]⁺ and [M - 43]⁺Confirms molecular weightSupports the tertiary alcohol structure

Stereochemical Aspects of 1 Propan 2 Yl Cyclopentan 1 Ol

Identification of Stereogenic Centers and Chiral Properties

The primary point of chirality in 1-(Propan-2-yl)cyclopentan-1-ol is the tertiary carbon atom at the 1-position of the cyclopentane (B165970) ring. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and two different carbon pathways within the cyclopentane ring. knowledgebin.org The presence of this single stereogenic center means that the molecule is chiral and can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Property Description
Stereogenic Center C1 of the cyclopentane ring
Chirality The molecule is chiral.
Enantiomers Exists as a pair of (R) and (S) enantiomers.

Specification of Absolute Configuration (R/S Nomenclature)

The absolute configuration of the stereogenic center at C1 can be designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the stereocenter is determined by atomic number. The substituents on C1 are:

-OH (highest priority)

-CH(CH₃)₂ (isopropyl group)

-CH₂- (of the cyclopentane ring)

-CH₂- (of the cyclopentane ring, but leading to a different path)

To assign the configuration, one must trace the path from the highest to the lowest priority group. If the path is clockwise, the configuration is (R); if it is counter-clockwise, the configuration is (S).

Relative Configuration (cis/trans Relationships within the Cyclopentane Ring)

While this compound itself does not exhibit cis/trans isomerism with respect to the substituents on the stereogenic carbon, related structures with an additional substituent on the cyclopentane ring would. For instance, in a disubstituted cyclopentanol (B49286), the relative positions of the hydroxyl group and the other substituent would be described as cis (on the same side of the ring) or trans (on opposite sides). In the case of this compound, this specific type of isomerism is not applicable as there is only one substituted carbon on the ring.

Determination of Diastereomeric Ratios and Enantiomeric Excess

In reactions that produce this compound from a prochiral precursor, a racemic mixture (a 1:1 ratio of the (R) and (S) enantiomers) is typically formed if a non-chiral reagent is used. However, if a chiral catalyst or reagent is employed, one enantiomer may be favored, leading to an enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

In cases where a related compound with more than one stereocenter is synthesized, diastereomers can be formed. The ratio of these diastereomers (diastereomeric ratio, dr) is a critical aspect of the stereochemical outcome of the synthesis.

Methods for Stereochemical Assignment and Resolution

Several techniques are employed to determine the absolute configuration and to separate the enantiomers of this compound.

Chiral Chromatography: This is a powerful method for separating enantiomers. A chiral stationary phase is used, which interacts differently with each enantiomer, leading to different retention times and thus separation.

Derivatization: The enantiomers can be reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents, can be used to distinguish between enantiomers. The chiral shift reagent forms a complex with the enantiomers, and the resulting complexes have different NMR spectra.

Conformational Analysis of the Cyclopentane Ring and Substituents

The cyclopentane ring is not planar and exists in a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. The substituents on the ring will occupy either axial or equatorial positions. The large isopropyl group and the hydroxyl group on C1 will influence the preferred conformation of the ring to minimize steric hindrance. The bulky isopropyl group will preferentially occupy an equatorial-like position to reduce steric interactions with the rest of the ring. The hydroxyl group, being smaller, may occupy either an axial or equatorial position, and its preference may be influenced by solvent effects and potential intramolecular hydrogen bonding.

Theoretical and Computational Chemistry Studies on 1 Propan 2 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods would be instrumental in building a comprehensive understanding of 1-(propan-2-yl)cyclopentan-1-ol at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, a DFT study would typically involve optimizing the molecular geometry to find the most stable conformation.

A DFT analysis could yield valuable data on the electronic properties of the molecule. This would include, but not be limited to, the total energy, dipole moment, and the distribution of electron density. While no specific DFT studies on this compound have been identified, a hypothetical output could be summarized in a table like the one below.

Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
Ionization PotentialValueeV
Electron AffinityValueeV

Ab Initio and Semi-Empirical Methods for Molecular Modeling

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used for larger molecules or for preliminary, less computationally intensive, explorations of the potential energy surface of this compound.

A comparative study using these different levels of theory could provide insights into the balance between computational cost and accuracy for this particular molecular system.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. fiveable.meyoutube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species.

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Hypothetical FMO Data for this compound

OrbitalHypothetical EnergyUnit
HOMOValueeV
LUMOValueeV
HOMO-LUMO GapValueeV

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, making it a potential site for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would provide information about the hybridization of the atoms, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization. This analysis can also quantify the stabilization energies associated with hyperconjugative interactions, which are important for understanding molecular stability and reactivity.

Hypothetical NBO Analysis Data for a Key Interaction in this compound

Donor NBOAcceptor NBOStabilization Energy (E2) (kcal/mol)
e.g., LP(1) Oe.g., σ*(C-C)Value

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, theoretical calculations could predict its vibrational (infrared and Raman) frequencies. These calculated frequencies, when properly scaled, can help in the assignment of the absorption bands in the experimental IR and Raman spectra.

Similarly, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the molecular structure and conformation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of conformational changes, solvation effects, and intermolecular interactions.

The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, primarily the envelope and twist forms. The presence of the bulky isopropyl and hydroxyl substituents at the C1 position significantly influences the conformational landscape.

MD simulations can be employed to explore the potential energy surface of this compound and identify the most stable conformers. These simulations would typically reveal the preferred orientations of the isopropyl and hydroxyl groups relative to the cyclopentane ring. It is expected that the molecule will predominantly exist in conformations that minimize steric hindrance between the substituents and the ring hydrogens. The dynamic interchange between different conformations, such as ring-puckering and rotation of the isopropyl group, can also be monitored over the simulation trajectory.

A hypothetical population analysis from an MD simulation could resemble the data in Table 1, illustrating the relative stabilities of different conformations.

Table 1: Hypothetical Conformational Distribution of this compound from MD Simulations

ConformerDescriptionPopulation (%)Relative Energy (kcal/mol)
Equatorial-IsopropylIsopropyl group in a pseudo-equatorial position on the envelope flap.650.00
Axial-IsopropylIsopropyl group in a pseudo-axial position on the envelope flap.300.85
TwistCyclopentane ring in a twist conformation.51.50

The behavior of this compound in a solution is governed by its interactions with solvent molecules. MD simulations in explicit solvent (e.g., water, ethanol) can elucidate the nature of these interactions. The hydroxyl group is capable of forming hydrogen bonds with polar solvent molecules, acting as both a hydrogen bond donor and acceptor. The alkyl portions of the molecule (isopropyl and cyclopentyl groups) will exhibit hydrophobic interactions.

Simulations would allow for the calculation of the radial distribution function (RDF) between the hydroxyl group's oxygen and hydrogen atoms and the solvent molecules, providing a quantitative measure of the hydrogen bonding network. The solvation shell structure around the nonpolar parts of the molecule can also be characterized, revealing how the solvent organizes itself to accommodate the solute. These simulations are crucial for understanding the solubility and partitioning behavior of the compound.

Computational Elucidation of Reaction Mechanisms and Pathways

This compound is commonly synthesized via the Grignard reaction between cyclopentanone (B42830) and isopropylmagnesium bromide. youtube.comchegg.com Density Functional Theory (DFT) calculations are a powerful tool to investigate the detailed mechanism of this reaction. researchgate.net

Computational studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, and products. The mechanism is generally understood to proceed through the nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclopentanone. youtube.com DFT calculations can provide the activation energies for each step, helping to understand the reaction kinetics.

A plausible reaction mechanism involves the following key steps, with hypothetical computed energy changes presented in Table 2:

Coordination: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of cyclopentanone, activating the carbonyl group for nucleophilic attack.

Nucleophilic Addition: The isopropyl carbanion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate, a magnesium alkoxide. libretexts.org

Protonation: Subsequent workup with a protic solvent (e.g., aqueous acid) protonates the alkoxide to yield the final product, this compound. youtube.com

Table 2: Hypothetical DFT-Calculated Relative Energies for the Grignard Synthesis of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsCyclopentanone + Isopropylmagnesium Bromide0.0
Transition State 1Coordination Transition State+5.2
Intermediate 1Coordinated Complex-2.5
Transition State 2Nucleophilic Addition Transition State+12.8
Intermediate 2Magnesium Alkoxide-35.7
ProductThis compound-50.1

Prediction of Chemical Reactivity and Selectivity

Computational methods, particularly DFT, can be used to predict the chemical reactivity and selectivity of this compound. nih.govresearchgate.net By calculating various molecular properties, insights into its behavior in different chemical reactions can be gained.

Frontier Molecular Orbital (FMO) theory is a common approach. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, the HOMO is likely localized on the oxygen atom of the hydroxyl group, making it the primary site for electrophilic attack. The LUMO would be associated with the antibonding orbitals of the C-O and C-C bonds.

Electrostatic potential (ESP) maps can also visualize reactive sites. Regions of negative potential (red) indicate areas susceptible to electrophilic attack, such as the lone pairs of the hydroxyl oxygen. Regions of positive potential (blue) are prone to nucleophilic attack.

These computational tools can predict the outcome of reactions such as dehydration (elimination) or substitution at the tertiary carbon. For instance, in an acid-catalyzed dehydration, calculations could predict the relative stabilities of the possible alkene products, thus predicting the regioselectivity of the reaction.

Studies on Non-Covalent Interactions within the Compound and its Assemblies

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of this compound and how it interacts with other molecules. nih.govacs.orgnih.gov These interactions, while weaker than covalent bonds, are numerous and collectively significant.

Intramolecular NCIs: Within a single molecule of this compound, van der Waals forces and steric repulsion are the dominant NCIs. These interactions between the isopropyl group, the cyclopentyl ring, and the hydroxyl group dictate the preferred conformations. For example, steric repulsion between the bulky isopropyl group and the cyclopentane ring will influence the rotational barrier around the C-C bond connecting them.

Intermolecular NCIs: In the condensed phase (liquid or solid), intermolecular NCIs become important. The most significant of these is hydrogen bonding involving the hydroxyl group. One molecule can act as a hydrogen bond donor through its hydroxyl hydrogen and a hydrogen bond acceptor through the lone pairs on its oxygen atom. This leads to the formation of dimers, trimers, or even larger clusters and polymeric chains.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. These analyses can reveal the presence and strength of hydrogen bonds and weaker van der Waals contacts, providing a detailed understanding of the forces that hold the molecules together in a condensed phase. nih.govacs.orgnih.gov

Synthetic Utility and Role in Contemporary Organic Synthesis

Function as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the tertiary alcohol in 1-(propan-2-yl)cyclopentan-1-ol makes it a valuable intermediate in the synthesis of more complex molecular architectures. Tertiary alcohols are pivotal precursors for the generation of stable carbocations, which can then undergo a variety of reactions, including eliminations and rearrangements, to forge new carbon-carbon bonds and construct intricate cyclic and acyclic systems.

The synthesis of this compound is commonly achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation. chegg.comchegg.comyoutube.com This involves the reaction of isopropylmagnesium bromide with cyclopentanone (B42830). chegg.com The nucleophilic isopropyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of an alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final product, this compound. chegg.com

Derivatization Potential to Access Novel Chemical Entities and Scaffolds

The hydroxyl group of this compound is the primary site for derivatization, allowing for the introduction of a wide array of functional groups and the creation of novel chemical entities.

Dehydration Reactions:

Acid-catalyzed dehydration of this compound leads to the formation of alkenes. Due to the structure of the starting material, two primary alkene products are possible: 1-isopropylcyclopent-1-ene and (propan-2-ylidene)cyclopentane. According to Zaitsev's rule, the more substituted alkene, 1-isopropylcyclopent-1-ene, is generally the major product. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

Oxidation Reactions:

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This inherent stability can be a strategic advantage in multi-step syntheses where the hydroxyl group needs to remain intact while other parts of the molecule are being modified.

Application as a Building Block for Bridged or Fused Ring Systems

The cyclopentyl framework of this compound provides a scaffold for the construction of more complex polycyclic systems, including bridged and fused rings. These structural motifs are of significant interest in medicinal chemistry and materials science due to their rigid conformations and unique three-dimensional shapes. chemrxiv.org

Through carefully designed reaction sequences, the functional groups of derivatized this compound can participate in intramolecular cyclization reactions to form bicyclic compounds. For instance, conversion of the hydroxyl group to a suitable leaving group, followed by the introduction of a nucleophilic center elsewhere in the molecule, could facilitate a ring-closing reaction to generate a bridged or fused ring system. The specific nature of the resulting bicyclic structure would depend on the length and constitution of the tether connecting the reactive centers.

Integration into Advanced Synthetic Methodologies

The reactivity of this compound and its derivatives allows for their incorporation into a variety of modern synthetic strategies. For example, the alkene products obtained from its dehydration can be utilized in powerful carbon-carbon bond-forming reactions such as the Heck reaction, the Suzuki coupling, or olefin metathesis. These methods are instrumental in the construction of complex organic molecules from simpler precursors.

Furthermore, the tertiary alcohol itself can be a substrate in transition metal-catalyzed C-H activation reactions. This cutting-edge methodology allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more efficient and atom-economical approach to molecular synthesis.

Scope and Limitations in Organic Transformations

While this compound is a versatile building block, its utility is not without limitations. The steric hindrance imposed by the bulky isopropyl group and the cyclopentyl ring can influence its reactivity. In some cases, this steric bulk can be advantageous, leading to high levels of stereoselectivity in certain reactions. However, it can also impede the approach of reagents, leading to slower reaction rates or requiring more forcing reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Propan-2-yl)cyclopentan-1-ol, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition to cyclopentanone derivatives. For example, reacting cyclopentanone with isopropylmagnesium bromide (Grignard reagent) in anhydrous THF at 0–5°C under nitrogen atmosphere yields the tertiary alcohol. Quenching with ammonium chloride and purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) optimizes purity. Reaction conditions must exclude moisture to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and what diagnostic signals confirm its identity?

  • Methodological Answer :

  • ¹H NMR : A singlet for the hydroxyl proton (δ ~2.1 ppm, broad) and multiplet signals for cyclopentyl protons (δ 1.5–1.9 ppm). The isopropyl group shows a septet (δ ~2.5 ppm) and doublets (δ ~0.9–1.1 ppm) .
  • IR Spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol moiety. Cyclopentyl C-H stretches appear at ~2900 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 142 (C₈H₁₆O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 124) validate the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.